molecular formula C10H11NO3S B12555415 3-[(Methanesulfonyl)methyl]-1H-indol-1-ol CAS No. 183621-67-2

3-[(Methanesulfonyl)methyl]-1H-indol-1-ol

Cat. No.: B12555415
CAS No.: 183621-67-2
M. Wt: 225.27 g/mol
InChI Key: FVCHKBRQFLBJTP-UHFFFAOYSA-N
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Description

3-[(Methanesulfonyl)methyl]-1H-indol-1-ol is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methanesulfonyl)methyl]-1H-indol-1-ol typically involves the introduction of the methanesulfonyl group to the indole ring. One common method is the reaction of indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(Methanesulfonyl)methyl]-1H-indol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce methyl-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 3-[(Methanesulfonyl)methyl]-1H-indol-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Methanesulfonyl)methyl]-1H-indol-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

183621-67-2

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1-hydroxy-3-(methylsulfonylmethyl)indole

InChI

InChI=1S/C10H11NO3S/c1-15(13,14)7-8-6-11(12)10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3

InChI Key

FVCHKBRQFLBJTP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CN(C2=CC=CC=C21)O

Origin of Product

United States

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